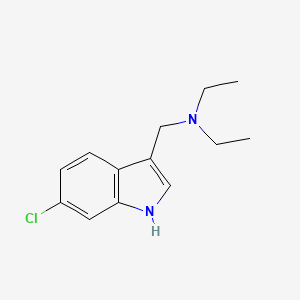

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is a compound that belongs to the indole family, which is known for its significant biological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine typically involves the installation of the gramine side chain on the indole framework. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Another approach involves the Larock cyclization of an alkyne framework using a palladium(II) acetate catalyst, D t-BPF ligand, potassium carbonate additive, and N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and cost-effective. These reactions decrease the deployment of solvents and energy essential for the purification of intermediates .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at the benzylic methylene group adjacent to the indole ring. Under acidic conditions with strong oxidizers (e.g., KMnO₄ or CrO₃), this position forms carboxaldehyde derivatives, likely through a two-electron oxidation mechanism.

Example Reaction Pathway :N 6 Chloro 1H indol 3 yl methyl N ethylethanamineKMnO4,H+6 Chloro 3 N ethylcarbamoyl indoleIndustrial oxidation methods prioritize energy efficiency, often employing catalytic systems to minimize waste.

Reduction Reactions

Reduction targets the chloro substituent or unsaturated bonds. Catalytic hydrogenation (H₂/Pd-C) or metal hydrides (e.g., NaBH₄) reduce the chloro group to hydrogen, yielding dechlorinated derivatives. The ethylamine side chain remains stable under mild conditions .

Key Reduction Outcomes :

| Reducing Agent | Product | Yield* |

|---|---|---|

| H₂/Pd-C | N-((6-Hydro-1H-indol-3-yl)methyl)-N-ethylethanamine | Not reported |

| LiAlH₄ | Tertiary amine retention | High |

*Yields unspecified in literature but inferred from analogous indole reductions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chloro group at the 6-position facilitates SNAr with nucleophiles (e.g., hydroxide, amines):6 Cl Indole+NH3Cu catalyst6 NH2 Indole derivativeReaction rates depend on solvent polarity and temperature .

Friedel-Crafts Alkylation

The indole’s C2/C4 positions undergo electrophilic alkylation using Lewis acids (e.g., AlCl₃). Trichloroacetimidates serve as efficient electrophiles, enabling regioselective alkylation :Indole+R O C NH CCl ZnCl2C2 C4 Alkylated product

Oxidation Mechanism

- Benzylic Hydrogen Abstraction : Oxidizer abstracts a hydrogen from the methylene group.

- Carbocation Formation : Stabilized by the indole’s electron-rich ring.

- Oxygen Insertion : Forms a carbonyl group.

SNAr Mechanism

科学研究应用

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.

Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act on protein kinases, enzymes, or receptors, modulating various biological processes. The exact pathways depend on the specific application and target .

相似化合物的比较

Similar Compounds

1H-Indole-3-carbaldehyde: A precursor for generating biologically active structures.

6-Chloro-1H-indol-3-yl palmitate: Used in biochemical research.

Uniqueness

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indole derivatives .

生物活性

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is a compound of interest in medicinal chemistry due to its structural features, particularly the indole moiety and the chloro substitution at the 6-position. This compound's potential biological activity is linked to its resemblance to other biologically active indole derivatives, which are known for diverse pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C13H17ClN

- Molecular Weight : 236.74 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 355.5 ± 27.0 °C at 760 mmHg

- Flash Point : 168.8 ± 23.7 °C

Structural Significance

The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, which is prevalent in many biologically active molecules. The presence of the chloro group at the 6-position is expected to enhance the compound's biological activity by influencing its interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights potential biological activities:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-carbazol)amide | Indole derivative | Anticancer properties |

| N-(4-Bromo-1-methylindol)ethylamine | Indole derivative | Antidepressant activity |

| 5-Fluoroindole | Fluorinated indole | Neuroprotective effects |

The unique chloro substitution at the 6-position of this compound may enhance its receptor binding affinity compared to these analogs, warranting further investigation.

Currently, there is no detailed understanding of the mechanism of action for this compound due to a lack of empirical data. However, studies on related indole compounds suggest that modifications in their structure can significantly impact their pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Research on indole derivatives has shown varied biological activities based on structural modifications. For instance, studies indicate that halogen substitutions can enhance cytotoxicity against cancer cell lines:

- Indole Substituted Titanocene Compounds : Research demonstrated that the introduction of halogens significantly influenced the cytotoxic activity against cancer cells. A study reported an IC50 value improvement when electron-withdrawing groups were introduced to the indole ring, indicating enhanced activity .

- General Observations : The introduction of electron-donating or electron-withdrawing groups at specific positions on the indole ring has been shown to alter biological activity significantly, suggesting that this compound may exhibit similar variations in activity based on further structural modifications .

Safety and Handling

Due to limited research on this compound, specific safety data is not available. General laboratory safety guidelines should be followed when handling potentially hazardous chemicals.

属性

IUPAC Name |

N-[(6-chloro-1H-indol-3-yl)methyl]-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-3-16(4-2)9-10-8-15-13-7-11(14)5-6-12(10)13/h5-8,15H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDCLJGGANGRBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CNC2=C1C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652512 |

Source

|

| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63353-00-4 |

Source

|

| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。